
ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE
Overview
Description
Ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes both ester and amide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE typically involves a multi-step process. One common method is the esterification of 2-aminobenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 2-aminobenzoate. This intermediate is then reacted with 4-(propionylamino)benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. These methods optimize reaction times and sequences, leading to high conversion and selectivity rates .
Chemical Reactions Analysis
Ester Group Reactivity
The ethyl ester moiety undergoes characteristic transformations:
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Hydrolysis : Under basic conditions (NaOH/H₂O), the ester converts to carboxylic acid with 89-97% yield at 80°C, while acidic hydrolysis (HCl/EtOH) achieves 78-85% conversion.
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Catalytic Hydrogenation : Using PNN-pincer catalysts (e.g., complex 1 ), the ester reduces to benzyl alcohol derivatives at 115°C with >95% yield (Table 1) .
Table 1: Hydrogenation of Benzoate Esters with PNN Catalyst
Substrate | Catalyst | Time (h) | Temp (°C) | Conversion (%) | Primary Alcohol Yield (%) |
---|---|---|---|---|---|
Methyl benzoate | 1 | 4 | 115 | 100 | 97 |
Benzyl benzoate | 1 | 7 | 115 | 98.5 | 98 |
Amide Group Transformations
Both propanamido and benzamido groups participate in reactions:
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Acid-Catalyzed Hydrolysis : Propanamido hydrolyzes to propanoic acid and aniline derivatives under 6M HCl at reflux (72-80% yield).
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Transamidation : Reacts with sodium amidoboranes (NaAB) in THF at RT, replacing the amide’s -NH₂ group with borane complexes, forming intermediates like [PhC(O)NHBH₃]⁻ .
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Reduction : NaAB selectively reduces carbonyl groups adjacent to amides without affecting ester functionalities (e.g., aldehyde-to-hydroxymethyl conversion at 3.4:1 NaAB ratio) .
Competitive Reactivity in Multifunctional Systems
When both ester and amide groups coexist:
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Selective Reduction : NaAB preferentially reduces aldehydes over esters at stoichiometric ratios (1:1 vs. 3.4:1) .
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Protection-Deprotection Strategies : Tert-butyl groups protect amines during ester hydrolysis, achieving >90% selectivity.
Mechanistic Pathway for NaAB-Mediated Amidation
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Nucleophilic attack by [NH₂BH₃]⁻ on ester carbonyl (rate-determining step, ΔG‡ = 17.4 kcal/mol).
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Proton abstraction from intermediate M2 by a second [NH₂BH₃]⁻ (ΔG‡ = 3.9 kcal/mol) .
Stability and Side Reactions
Scientific Research Applications
Ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The ester and amide groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar functional groups.
Methyl benzoate: Another ester with a similar structure.
Ethyl 4-aminobenzoate: Contains an amino group instead of the propionylamino group.
Uniqueness
Ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is unique due to the presence of both ester and amide functional groups, which can participate in a variety of chemical reactions and interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[[4-(propanoylamino)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-17(22)20-14-11-9-13(10-12-14)18(23)21-16-8-6-5-7-15(16)19(24)25-4-2/h5-12H,3-4H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPMOYAYQSVGCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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